molecular formula C15H11ClFN3 B8517725 5-(7-Chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline

5-(7-Chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline

Cat. No.: B8517725
M. Wt: 287.72 g/mol
InChI Key: SLJQJENXUQGHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(7-Chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline is a useful research compound. Its molecular formula is C15H11ClFN3 and its molecular weight is 287.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11ClFN3

Molecular Weight

287.72 g/mol

IUPAC Name

5-(7-chloro-2-methyl-1,6-naphthyridin-3-yl)-2-fluoroaniline

InChI

InChI=1S/C15H11ClFN3/c1-8-11(9-2-3-12(17)13(18)5-9)4-10-7-19-15(16)6-14(10)20-8/h2-7H,18H2,1H3

InChI Key

SLJQJENXUQGHSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NC(=CC2=N1)Cl)C3=CC(=C(C=C3)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat a solution of 1-(3-amino-4-fluorophenyl)propan-2-one (0.34 g, 2.034 mmol), 4-amino-6-chloronicotinaldehyde (0.318 g, 2.034 mmol) and KOH (0.057 g, 1.017 mmol) in EtOH (12 mL) at 60° C. for 1 h. Cool the mixture to RT, add brine and extract with EtOAc (3×). Dry the combined organics over MgSO4, concentrate to dryness and purify via silica gel chromatography (EtOAc/Hex) to afford the title compound (353 mg, 60%). MS (ESI) m/z: 288.1 (M+H+).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.318 g
Type
reactant
Reaction Step One
Name
Quantity
0.057 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

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